molecular formula C14H20FNO B116294 ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol CAS No. 153888-27-8

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

Cat. No.: B116294
CAS No.: 153888-27-8
M. Wt: 237.31 g/mol
InChI Key: XPULMVDJJYGRIL-JSGCOSHPSA-N
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Description

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H18FNO It is a piperidine derivative, characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents, solvents, and catalysts to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of various chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: A closely related compound with similar structural features.

    N-Desmethyl Paroxol: Another piperidine derivative with comparable properties.

    Paroxetine Hydrochloride Impurity I: A related compound used in pharmaceutical research.

Uniqueness: ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both an ethyl group and a fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(3S,4R)-1-ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULMVDJJYGRIL-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203149
Record name (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153888-27-8
Record name (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153888-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-1-Ethyl-4-(4-fluorophenyl)-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Piperidinemethanol, 1-ethyl-4-(4-fluorophenyl)-, (3S,4R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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